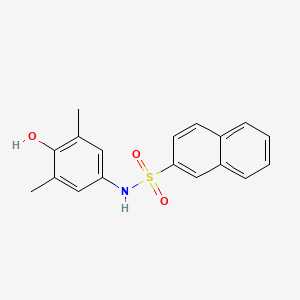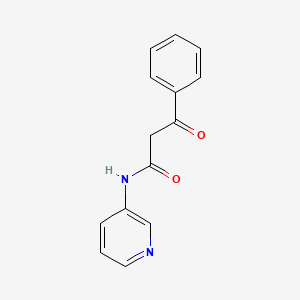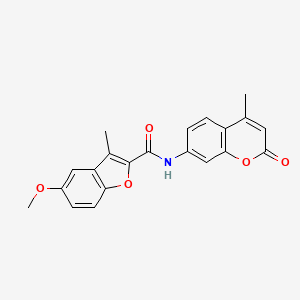![molecular formula C21H22N4O B10803439 (E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B10803439.png)
(E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-630998 is a chemical compound known for its role as an inhibitor of p38 alpha kinase. This kinase is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes including inflammation, cell differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of WAY-630998 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
WAY-630998 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
WAY-630998 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the MAPK pathway and its role in various chemical processes.
Biology: Helps in understanding the biological functions of p38 alpha kinase and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases where the MAPK pathway is dysregulated, such as inflammatory diseases and cancer.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-630998 exerts its effects by inhibiting p38 alpha kinase, a key component of the MAPK pathway. This inhibition disrupts the signaling cascade, leading to altered cellular responses such as reduced inflammation and apoptosis. The molecular targets include the ATP-binding site of the kinase, preventing its activation and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 alpha kinase inhibitor, but with different structural features.
VX-702: A potent inhibitor of p38 alpha kinase, used in similar research applications.
BIRB 796: Known for its high affinity and specificity for p38 alpha kinase.
Uniqueness
WAY-630998 is unique in its specific binding affinity and inhibitory potency for p38 alpha kinase. Compared to other inhibitors, it may offer distinct advantages in terms of selectivity and efficacy, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3H-benzimidazol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23)/b7-4+ |
InChI Key |
OHZGXXXQMBAXGH-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline](/img/structure/B10803360.png)
![4-[1-(3-Methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylbutan-1-one](/img/structure/B10803367.png)

![3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one](/img/structure/B10803383.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10803398.png)
![N-mesitylthieno[1,2]imidazo[3,4-b]thiazole-2-carboxamide](/img/structure/B10803405.png)
![N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B10803413.png)
![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803415.png)
![[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B10803419.png)

![2-[1-(3-Methylphenyl)tetrazol-5-yl]sulfanyl-1,2-diphenylethanone](/img/structure/B10803445.png)
